molecular formula C8H11N3O4S B2662218 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid CAS No. 1006957-05-6

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid

Cat. No. B2662218
M. Wt: 245.25
InChI Key: JIBZDJWNVMUECW-UHFFFAOYSA-N
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Description

The compound “2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the pyrazole ring, nitro group, methyl groups, thio group, and acetic acid group. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the utility of pyrazole derivatives in the synthesis of novel heterocyclic compounds. For example, the diazotization of aminoisoquinoline derivatives led to unexpected products, including new ring systems such as 3H-pyrazolo[3,4-h]isoquinoline, showcasing the complexity and unpredictability of reactions involving pyrazole derivatives (Miller et al., 1996).

Chemotherapeutic Applications

Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, including bis(3,5-dimethyl-pyrazol-1-yl)acetic acid derivatives, have shown significant in vitro antitumor activity. These complexes proved to be more effective than the reference drug cisplatin against various human cancer cell lines, highlighting their potential as chemotherapeutic tools, particularly against small-cell lung carcinoma (SCLC) (Pellei et al., 2023).

Organometallic Chemistry and Catalysis

The synthesis and characterization of organotin derivatives from reactions involving bis(pyrazol-1-yl)acetic acid and its dimethyl derivatives have been explored. These compounds have shown certain cytotoxicities against Hela cells in vitro, suggesting potential applications in medicinal chemistry and bioassay screenings (Wen et al., 2005).

Fluorescent Property Evaluation

The synthesis of 1,3,5-triaryl-2-pyrazolines from 4-alkoxychalcones and (3,4-dimethylphenyl)hydrazine hydrochloride has been reported. These compounds exhibit fluorescence properties in the blue region of the visible spectrum, indicating potential applications in materials science for the development of fluorescent materials (Hasan et al., 2011).

Coordination Chemistry

The synthesis and structural characterization of cobalt(II) and copper(II) complexes with ligands derived from 3,5-dimethyl-1H-pyrazole have been explored. These studies contribute to the understanding of coordination chemistry and the development of metal complexes with specific properties (Hadda et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it contains a nitro group, it could potentially be explosive. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-5-8(11(14)15)6(2)10(9-5)4-16-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBZDJWNVMUECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CSCC(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid

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